1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide
Overview
Description
1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . It is an ionic liquid that is extremely hydrophobic, has improved thermal stability, and shows no reactivity towards water or air .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using density functional theory (DFT). The study provided a detailed analysis of molecular interactions and conformational states .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. The research provided a microscopic insight, both structural and electronic, into the multifold interactions occurring in this ionic liquid .Physical and Chemical Properties Analysis
This compound exhibits both a relatively low viscosity, a high conductivity, a high ionicity, and Li-ion transference number. All these properties make it a good candidate for use as an electrolyte in lithium-ion batteries . It also has a melting point of less than -1 °C .Scientific Research Applications
Lithium-Ion Battery Electrolytes
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMI-TFSI) is a type of ionic liquid extensively researched for its application in lithium-ion batteries. It is recognized for its high diffusion coefficient and ability to operate over a wide temperature range. This makes EMI-TFSI a promising candidate for enhancing the performance and safety of lithium-ion batteries (Sundari et al., 2022).
Supercapacitor Applications
EMI-TFSI is also being explored for use in supercapacitors, particularly in large temperature range applications. Its ability to maintain a stable electrochemical performance across a wide temperature spectrum, from −70 °C to 80 °C, is noteworthy. The exceptional thermal properties and high decomposition temperature of EMI-TFSI contribute to its potential in developing high-performance supercapacitors (Newell et al., 2018).
Solvent for Separation Processes
Research indicates that EMI-TFSI can be an effective solvent in the separation of azeotropic mixtures. Its utility in extracting ethanol from heptane, for instance, demonstrates the ionic liquid's potential in industrial separation processes. The study highlights its capability in terms of selectivity and solute distribution ratio (Seoane et al., 2012).
Physical Property Analysis
The study of the physical properties of EMI-TFSI, such as density, speed of sound, and viscosity, is crucial in understanding its behavior in different applications. Research on its binary mixtures with ethanol, for example, provides insight into its excess properties and how it interacts with other compounds (Salinas et al., 2015).
CO₂ Reduction and Absorption
EMI-TFSI shows promise in the field of CO₂ reduction. It can modulate the electrochemical reduction of CO₂, promoting the formation of certain products over others. This property is potentially useful in carbon capture technologies and environmental applications (Sun et al., 2014).
Ionic Liquid-Based Energy Storage Devices
EMI-TFSI has been synthesized for use in energy storage devices, showing promising electrical conductivity and electrochemical stability. This suggests its potential as a high-performance electrolyte in lithium-ion batteries (Karuppasamy et al., 2020).
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide, also known as bis(1,1,2,2,2-pentafluoroethylsulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium, is the ion transport properties of micro-porous zinc-ion conducting poly (vinyl chloride) /poly (ethyl methacrylate) blend-based polymer electrolytes .
Mode of Action
This compound interacts with its targets by enhancing the number of free zinc ions, leading to an enrichment of ionic conductivity . The compound forms a doubly ionic H-bond between [EMI] + and [TFSI] − ion pair conformers . Charge transfer occurs mainly from the lone pairs of oxygen and nitrogen atom to the σ-type anti-bonding orbital of the C–H and π-type anti-bonding orbitals of N–C bonds .
Biochemical Pathways
The compound affects the ion transport properties of the polymer electrolytes, leading to an increase in ionic conductivity . This is achieved through the formation of multiple H-bond type interactions .
Result of Action
The result of the compound’s action is an increase in the ionic conductivity of the polymer electrolytes . This is due to the enhancement of the number of free zinc ions .
Action Environment
The compound is extremely hydrophobic and shows no reactivity to air or water . It is thermally stable to nearly 400 °C , indicating that it can function effectively in a wide range of environmental conditions. The densities and viscosities of the ionic liquids decrease with increasing temperature and alkyl chain length .
Safety and Hazards
Future Directions
The future directions for 1-ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide are promising. It is currently targeted for applications in next-generation low-power electronics and optoelectronic devices . Its great thermal stability and low flammability give it an advantage over classical organic solvents .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide are largely influenced by its ionic nature. The compound forms a doubly ionic hydrogen bond between its cation and anion . This results in multiple but bent hydrogen bonds, reducing the strength of the individual hydrogen bonds from a potential linear maximum
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with other ions. For instance, charge transfer occurs mainly from the lone pairs of oxygen and nitrogen atoms to the σ-type anti-bonding orbital of the C–H and π-type anti-bonding orbitals of N–C bonds
Properties
IUPAC Name |
bis(1,1,2,2,2-pentafluoroethylsulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C4F10NO4S2/c1-3-8-5-4-7(2)6-8;5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10/h4-6H,3H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDHVXIPIDQEIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F10N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583641 | |
Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium bis(pentafluoroethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216299-76-2 | |
Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with 1,1,2,2,2-pentafluoro-N-[(1,1,2,2,2-pentafluoroethyl)sulfonyl]ethanesulfonamide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216299-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium bis(pentafluoroethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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